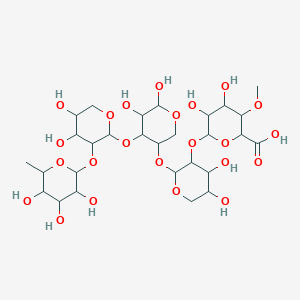

L-Fuco-4-O-methyl-D-glucurono-D-xylan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound L-Fuco-4-O-methyl-D-glucurono-D-xylan is a complex organic molecule. It belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants . Flavonoids are recognized for their antioxidant, anti-inflammatory, and anticancer properties, making them significant in both scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the extraction of natural flavonoid precursors from plant sources. These precursors undergo various chemical reactions, including glycosylation, hydroxylation, and methylation, to form the final compound . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of such complex flavonoids often involves biotechnological approaches, including the use of genetically modified microorganisms to produce the compound in large quantities. This method is preferred due to its efficiency and sustainability compared to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and applications .

Applications De Recherche Scientifique

Structural Characteristics

L-Fuco-4-O-methyl-D-glucurono-D-xylan features a highly branched structure with a backbone of β-D-xylan linked to side chains of 4-O-methyl-α-D-glucuronic acid and L-fucopyranosyl-D-xylopyranose units. The molecular weight of this polysaccharide can vary significantly, often exceeding 600 kDa, which contributes to its functional versatility in various applications .

Food Industry Applications

Nutraceutical Properties

Research indicates that plant-derived mucilages, including this compound, possess significant health benefits due to their rich dietary fiber content. These polysaccharides can enhance gut health by modulating intestinal microbiota, exhibiting prebiotic effects that stimulate the growth of beneficial bacteria .

Thickening and Gelling Agents

Due to its high viscosity and gel-forming capabilities, this polysaccharide is used as a thickener in food products. Its ability to retain moisture makes it an ideal ingredient in formulations aimed at improving texture and stability .

Pharmaceutical Applications

Drug Delivery Systems

this compound has been investigated for use in drug delivery systems. Its biocompatibility and biodegradability allow it to function effectively as a binder or disintegrant in tablet formulations. Studies have shown that tablets formulated with this polysaccharide exhibit improved mechanical strength and controlled release profiles compared to conventional excipients .

Wound Healing and Anti-inflammatory Effects

The polysaccharide's moisturizing properties make it suitable for topical applications in wound care. Its antimicrobial characteristics can help prevent infections in wounds, while its anti-inflammatory effects have been documented in various studies .

Biotechnological Applications

Enzyme Substrates

this compound serves as a substrate for various glycosylhydrolases, particularly those involved in the degradation of xylans. Research on enzyme specificity has highlighted the importance of this polysaccharide in studying enzyme mechanisms and developing biocatalysts for industrial processes .

Biopolymer Production

This compound is also being explored for its potential in biopolymer production. The enzymatic conversion of this compound into dicarboxylic acids presents opportunities for creating biodegradable materials used in packaging and other applications .

Case Study 1: Nutritional Benefits

A study conducted on the effects of mucilage from Hyptis suaveolens demonstrated significant improvements in gut health among participants consuming products enriched with this compound. The results indicated increased levels of beneficial gut bacteria and improved digestive health markers.

Case Study 2: Drug Formulation

In a comparative study on drug tablets formulated with this compound versus traditional excipients, researchers found that the former provided enhanced disintegration times and mechanical strength, leading to more effective drug delivery profiles.

Mécanisme D'action

The compound exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . The antioxidant activity is primarily due to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin . These compounds share structural similarities and exhibit comparable biological activities .

Uniqueness

What sets this compound apart is its specific glycosylation pattern and the presence of multiple hydroxyl groups, which enhance its solubility and bioavailability . These unique features contribute to its potent biological activities and make it a valuable compound for various applications .

Propriétés

Numéro CAS |

136366-18-2 |

|---|---|

Formule moléculaire |

C28H46O23 |

Poids moléculaire |

750.6 g/mol |

Nom IUPAC |

6-[2-[4-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H46O23/c1-6-10(31)13(34)15(36)25(46-6)49-21-12(33)8(30)4-45-28(21)48-18-9(5-43-24(41)17(18)38)47-27-20(11(32)7(29)3-44-27)50-26-16(37)14(35)19(42-2)22(51-26)23(39)40/h6-22,24-38,41H,3-5H2,1-2H3,(H,39,40) |

Clé InChI |

DZWSEVGKERHGEZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(COC(C3O)O)OC4C(C(C(CO4)O)O)OC5C(C(C(C(O5)C(=O)O)OC)O)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(COC(C3O)O)OC4C(C(C(CO4)O)O)OC5C(C(C(C(O5)C(=O)O)OC)O)O)O)O)O)O)O |

Synonymes |

F-4-MGX fuco-4-O-methylglucuronoxylan L-fuco-4-O-methyl-D-glucurono-D-xylan |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.